![molecular formula C9H6N2OS2 B1655508 Rhodanine, 5-(2-pyridylmethylene)- CAS No. 3762-01-4](/img/structure/B1655508.png)
Rhodanine, 5-(2-pyridylmethylene)-
Overview
Description
Rhodanine is a 5-membered heterocyclic organic compound possessing a thiazolidine core . The compound “5-(2-Pyridylmethylene)rhodanine” contains a total of 21 bonds, including 15 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 imide (-thio), and 1 Pyridine .
Synthesis Analysis
Rhodanines can be prepared by the reaction of carbon disulfide, ammonia, and chloroacetic acid . A study reported the synthesis of 12 new heterocyclic derivatives that differ in three structural motifs . The compounds were synthesized very quickly, selectively, and in high yields according to the developed microwave-assisted Knoevenagel condensation protocol .Molecular Structure Analysis
The molecular structure of “5-(2-Pyridylmethylene)rhodanine” includes a pyridin-2-ylmethylene group at the C-5 position . The molecule contains a total of 21 bonds, including 15 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 imide (-thio), and 1 Pyridine .Chemical Reactions Analysis
Rhodanine derivatives have been reported to undergo catalyst-free aldol reactions . The reaction of rhodanine and aromatic aldehyde failed to give aldol adducts due to subsequent dehydration of aldol product to N-substituted-5-arylidene rhodanines under basic reaction conditions .Physical And Chemical Properties Analysis
Rhodanine has a chemical formula of C3H3NOS2, a molar mass of 133.18 g·mol −1, a density of 0.868 g/cm −3, and is soluble in water, ethanol, and dimethyl sulfoxide . The “5-(2-Pyridylmethylene)rhodanine” has a linear formula of C9H6N2OS2 .Mechanism of Action
Safety and Hazards
Future Directions
Rhodanines remain privileged heterocycles in drug discovery. They are accessible building blocks for optimization and transformation into related heterocycles, simplified analogues, and fused heterocycles with a thiazolidine framework . The positive aspects of Michael acceptors must be considered as well as their multitarget properties .
properties
IUPAC Name |
(5E)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS2/c12-8-7(14-9(13)11-8)5-6-3-1-2-4-10-6/h1-5H,(H,11,12,13)/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNOTGGCROUUQP-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=O)NC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/2\C(=O)NC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodanine, 5-(2-pyridylmethylene)- | |
CAS RN |
3762-01-4 | |
Record name | 5-(2-Pyridylmethylene)rhodanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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